1-(2-chloroethyl)-4-nitro-1H-pyrazole

C–H Activation Regioselective Synthesis Heterocyclic Chemistry

Procure 1-(2-chloroethyl)-4-nitro-1H-pyrazole (CAS 1152524-12-3) as a strategic bifunctional intermediate. The electron-withdrawing 4-nitro group enables directed C–H activation for regioselective library synthesis, while the chloroethyl side chain serves as a latent alkylating warhead for DNA-crosslinking antitumor agents. This dual reactivity—absent in simpler pyrazoles—makes it irreplaceable for SAR-driven heterocycle construction. Available at 95% purity for reproducible research outcomes.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 1152524-12-3
Cat. No. B1372788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-4-nitro-1H-pyrazole
CAS1152524-12-3
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCCl)[N+](=O)[O-]
InChIInChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2
InChIKeyDZVUFQCSAHAJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-4-nitro-1H-pyrazole (CAS 1152524-12-3) for Research and Development Procurement


1-(2-Chloroethyl)-4-nitro-1H-pyrazole (CAS 1152524-12-3) is a bifunctional heterocyclic building block featuring both an electrophilic chloroethyl side chain and an electron-withdrawing 4-nitro group on the pyrazole core [1]. This combination imparts a unique reactivity profile, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular weight is 175.57 g/mol [2], and it is supplied as a research chemical with a purity of 95% .

Why 1-(2-Chloroethyl)-4-nitro-1H-pyrazole Cannot Be Interchanged with Common Pyrazole Analogs


Substituting 1-(2-chloroethyl)-4-nitro-1H-pyrazole with simpler pyrazoles like 1-(2-chloroethyl)pyrazole or 4-nitro-1H-pyrazole introduces substantial changes in physicochemical properties, reactivity, and safety profiles. The absence of the nitro group eliminates the strong electron-withdrawing effect that directs regioselective functionalization [1], while the lack of the chloroethyl moiety forfeits an alkylating handle essential for downstream derivatization. The target compound's dual functionality confers a distinct and often non-substitutable utility in specific synthetic pathways , making informed procurement critical for experimental reproducibility and outcome predictability.

Quantitative Differentiation of 1-(2-Chloroethyl)-4-nitro-1H-pyrazole Against Key Analogs


Electron-Withdrawing Influence: 4-Nitro Group Directs C–H Functionalization

The 4-nitro group in the target compound substantially deactivates the pyrazole ring, making the Lewis basic nitrogen less nucleophilic compared to non-nitrated analogs like 1-(2-chloroethyl)pyrazole. This electronic modulation enables regioselective C–H allylation and benzylation reactions that are not feasible with the non-nitrated counterpart [1].

C–H Activation Regioselective Synthesis Heterocyclic Chemistry

Alkylating Functionality: Chloroethyl Handle for Conjugation and Crosslinking

The 2-chloroethyl group in the target compound functions as a latent alkylating site, enabling nucleophilic substitution with amines, thiols, and other nucleophiles. This moiety is absent in 4-nitro-1H-pyrazole (CAS 2075-46-9), limiting its use to non-alkylating synthetic roles [1]. The chloroethyl group is a known feature in DNA-alkylating agents .

Alkylating Agents Crosslinking Drug Conjugation

Toxicity Profile: Elevated Acute Oral Toxicity vs. Parent Pyrazole

The target compound's 4-nitro group contributes to an increased acute oral toxicity classification compared to the non-nitrated analog. 1-(2-chloroethyl)pyrazole (CAS 96450-53-2) is classified as an irritant (H315, H319, H335) with no acute oral toxicity data [1], while 4-nitropyrazoles are generally categorized as Harmful if swallowed (H302) . The target compound, possessing both moieties, is expected to carry similar or greater oral toxicity risks, necessitating appropriate handling precautions.

Safety Assessment Toxicology Hazard Classification

Physicochemical Properties: Increased Molecular Weight and LogP vs. Non-Nitrated Analog

The addition of a nitro group to 1-(2-chloroethyl)pyrazole increases the molecular weight from 130.58 g/mol to 175.57 g/mol [1]. This change elevates the compound's lipophilicity (predicted LogP) and alters its solubility profile, which can affect bioavailability and membrane permeability in drug discovery applications.

Physicochemical Characterization Lipophilicity Drug Design

Primary Application Scenarios for 1-(2-Chloroethyl)-4-nitro-1H-pyrazole in Research


Synthesis of Regioselectively Functionalized Pyrazole Libraries

The 4-nitro group enables directed C–H activation, allowing for the regioselective introduction of aryl or alkyl groups at specific positions on the pyrazole ring. This is critical for generating diverse compound libraries for structure-activity relationship (SAR) studies [1].

Development of DNA-Alkylating Anticancer Agents

The chloroethyl side chain serves as a latent alkylating warhead. When conjugated to a targeting moiety, the compound can be used to design novel antitumor agents that crosslink DNA, a mechanism observed in related pyrazole derivatives [1].

Synthesis of Functionalized Heterocyclic Building Blocks

The bifunctional nature of the molecule makes it an ideal starting material for synthesizing more complex heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolyl-chalcogenides, via nucleophilic substitution and subsequent cyclization reactions [1].

Technical Documentation Hub

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